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Compound Name: GSK547

Cat. No.: B607846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and binding

kinetics of GSK547, a highly selective and potent inhibitor of Receptor-Interacting

Serine/Threonine Protein Kinase 1 (RIPK1). The information presented is curated from publicly

available scientific literature and technical data sheets.

Core Concepts: Target and Mechanism of Action
GSK547 is a small molecule inhibitor that targets the kinase activity of RIPK1.[1][2][3] RIPK1 is

a critical signaling node that plays a central role in regulating cellular responses to various

stimuli, most notably Tumor Necrosis Factor-alpha (TNFα). Depending on the cellular context

and post-translational modifications, RIPK1 can initiate distinct downstream signaling cascades

that lead to either cell survival and inflammation through the activation of Nuclear Factor-kappa

B (NF-κB), or programmed cell death in the form of apoptosis or necroptosis.

GSK547 functions as a highly selective inhibitor of RIPK1's kinase activity.[1][2]

Crystallography data reveals that GSK547 binds to an allosteric pocket on the RIPK1 kinase

domain, distinct from the ATP-binding site.[1] This binding mode is crucial for its high selectivity.

By inhibiting the kinase function of RIPK1, GSK547 can modulate the downstream signaling

pathways, thereby impacting inflammatory responses and cell fate decisions.
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Quantitative Data on Target Engagement and
Potency
The following tables summarize the available quantitative data for GSK547's engagement with

its target, RIPK1, and its cellular potency.

Parameter Value Species Assay System Reference

IC50 32 nM Murine

L929 Cell

Viability Assay

(TNFα/zVAD

induced)

[2]

Table 1: Cellular Potency of GSK547

Parameter Value Assay System Reference

Selectivity

Highly selective for

RIPK1 over a panel of

other kinases

Kinase panel

screening
[1]

Table 2: Kinase Selectivity of GSK547

Note: Detailed binding kinetics data (kon, koff, Kd) for GSK547 are not readily available in the

public domain. For a structurally similar benzoxazepinone RIPK1 inhibitor, a moderate on-rate

(kon = 2.5 × 10^4 M⁻¹s⁻¹) and a slow off-rate (koff = 1.2 × 10⁻⁴ s⁻¹) have been reported,

resulting in a long residence time.

Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the target

engagement and cellular effects of GSK547.

Cell Viability Assay (Necroptosis Inhibition)
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This assay is used to determine the potency of GSK547 in inhibiting RIPK1-mediated

necroptosis.

Objective: To measure the concentration of GSK547 required to inhibit TNFα-induced

necroptosis in L929 cells by 50% (IC50).

Materials:

L929 murine fibrosarcoma cells

Recombinant murine TNFα

zVAD-fmk (pan-caspase inhibitor)

GSK547

Cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®)

Plate reader capable of luminescence detection

Protocol:

Seed L929 cells in a 96-well plate at a density that allows for optimal growth over the assay

period and allow them to adhere overnight.

Prepare serial dilutions of GSK547 in cell culture medium.

Pre-treat the cells with the various concentrations of GSK547 for 30 minutes.

Induce necroptosis by adding a combination of recombinant murine TNFα and zVAD-fmk to

the wells.

Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.

After incubation, bring the plates to room temperature.
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Add the cell viability reagent to each well according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of

the GSK547 concentration and fitting the data to a four-parameter logistic curve.

In Vivo Efficacy in a Pancreatic Cancer Mouse Model
This protocol describes the evaluation of GSK547's anti-tumor efficacy in an orthotopic mouse

model of pancreatic ductal adenocarcinoma (PDA).

Objective: To assess the ability of GSK547 to reduce tumor burden and extend survival in a

preclinical cancer model.

Materials:

Immunocompetent mice (e.g., C57BL/6)

Syngeneic pancreatic cancer cells (e.g., KPC)

GSK547 formulated in rodent chow

Surgical instruments for orthotopic implantation

Imaging equipment for monitoring tumor growth (e.g., ultrasound or bioluminescence

imaging)

Protocol:

Surgically implant pancreatic cancer cells into the pancreas of the mice.

Allow the tumors to establish for a specified period.

Randomize the mice into treatment and control groups.

Administer GSK547 to the treatment group via medicated chow at a specified dose (e.g.,

100 mg/kg/day).[2] The control group receives standard chow.
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Monitor tumor growth regularly using a non-invasive imaging modality.

Record animal body weight and monitor for any signs of toxicity.

Continue treatment for a predetermined duration or until a humane endpoint is reached.

At the end of the study, sacrifice the mice and excise the tumors for weight measurement

and further analysis (e.g., histology, flow cytometry).

Survival data is also collected and analyzed using Kaplan-Meier curves.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways influenced by GSK547 and a typical experimental workflow.
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Caption: TNFα-induced RIPK1 signaling pathways.
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Caption: GSK547-mediated macrophage polarization.
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Caption: Workflow for in vitro necroptosis assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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